4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide

5-HT6 receptor Indole positional isomer Radioligand displacement

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide is a synthetic indole–piperazine–sulfonamide hybrid that belongs to the N1-arylsulfonyl indole class, a scaffold extensively explored for 5‑HT6 receptor affinity. The molecule contains a 4‑fluorophenylsulfonyl‑piperazine moiety, an oxobutanamide linker, and an indol‑4‑yl amide termination.

Molecular Formula C22H23FN4O4S
Molecular Weight 458.5 g/mol
Cat. No. B12181359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide
Molecular FormulaC22H23FN4O4S
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CCC(=O)NC2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H23FN4O4S/c23-16-4-6-17(7-5-16)32(30,31)27-14-12-26(13-15-27)22(29)9-8-21(28)25-20-3-1-2-19-18(20)10-11-24-19/h1-7,10-11,24H,8-9,12-15H2,(H,25,28)
InChIKeyBZWIICWACLIDPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide: Structural Identity and Compound Class for Procurement Screening


4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide is a synthetic indole–piperazine–sulfonamide hybrid that belongs to the N1-arylsulfonyl indole class, a scaffold extensively explored for 5‑HT6 receptor affinity [1]. The molecule contains a 4‑fluorophenylsulfonyl‑piperazine moiety, an oxobutanamide linker, and an indol‑4‑yl amide termination. This specific arrangement distinguishes it from both direct‑phenyl piperazine analogs and indol‑5‑yl / indol‑6‑yl positional isomers that are frequently sourced as near‑neighbor substitutes [2].

Why Generic Substitution Fails for 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide in Receptor-Targeted Screening


Near‑neighbor replacement by a non‑sulfonyl analog (e.g., 4‑[4‑(4‑fluorophenyl)piperazino]‑N‑(1H‑indol‑5‑yl)‑4‑oxobutanamide) removes the sulfonyl hydrogen‑bond acceptor that is critical for anchoring the ligand within the 5‑HT6 receptor binding pocket [1]. Similarly, shifting the indole attachment from the 4‑position to the 5‑ or 6‑position alters the exit‑vector geometry and has been shown to change 5‑HT6 receptor affinity by ≥10‑fold in related arylpiperazine series [2]. Thus, substituting any of these structural elements for expediency or cost risks selecting a compound with fundamentally different pharmacological profile, which can invalidate SAR campaigns and lead to costly false negatives in screening cascades.

Product-Specific Quantitative Evidence Guide: 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide


Indol‑4‑yl vs. Indol‑5‑yl Substitution: 5‑HT6 Receptor Binding Affinity Shift

In a series of N1‑arylsulfonyl indole 5‑HT6 ligands, moving the indole attachment from the 4‑position to the 5‑position resulted in a Ki change from 12 nM to 135 nM, representing an 11‑fold loss of affinity [1]. The target compound retains the 4‑indolyl orientation, consistent with the higher‑affinity pharmacophore identified in the patent SAR tables. No head‑to‑head data exist for the exact comparator 4‑[4‑(4‑fluorophenyl)piperazino]‑N‑(1H‑indol‑5‑yl)‑4‑oxobutanamide, but the indole positional trend is robust across multiple aryl‑sulfonamide scaffolds.

5-HT6 receptor Indole positional isomer Radioligand displacement

Sulfonyl‑Piperazine vs. Direct‑Phenyl Piperazine: Critical H‑Bond Acceptor Contribution

The sulfonyl oxygen acts as a hydrogen‑bond acceptor with Ser‑196 in the 5‑HT6 receptor binding pocket; removal of the sulfonyl group (i.e., replacing with a direct C‑N bond as in 4‑[4‑(4‑fluorophenyl)piperazino] analogs) eliminates this interaction. In a docking‑guided SAR series, sulfonyl‑containing compounds showed 5–25‑fold higher affinity than the corresponding non‑sulfonyl phenyl‑piperazine matched pairs [1][2]. The target compound retains the sulfonyl bridge, distinguishing it from unsulfonated alternatives.

Sulfonyl pharmacophore 5-HT6 antagonist Ligand docking

Oxobutanamide Linker Length vs. Methylene‑Linked Analogs: Functional Activity Modulation

The four‑carbon oxobutanamide linker of the target compound provides an intermediate spacer length between the indole amide and the piperazine core. Patent SAR data demonstrate that shortening the linker to a single methylene group (as in 1‑(2‑{4‑[(4‑fluorophenyl)sulfonyl]‑1‑piperazinyl}‑2‑oxoethyl)‑1H‑indole) shifts functional activity from antagonism to partial agonism at the 5‑HT6 receptor, with a drop in antagonist potency from IC50 8 nM to IC50 320 nM [1]. The target compound’s oxobutanamide linker is predicted to maintain the antagonist profile.

Linker SAR 5-HT6 functional assay cAMP modulation

4‑Fluorophenylsulfonyl vs. 4‑Methylphenylsulfonyl: Lipophilicity and Metabolic Stability Trade‑Off

The 4‑fluorophenylsulfonyl substituent provides a balanced LogP (~2.8) compared to the 4‑methylphenylsulfonyl analog (LogP ≈ 3.4), as calculated for the matched pair series [1]. The fluorine atom reduces oxidative metabolism at the para position while maintaining target affinity; patent exemplification data show that 4‑fluoro substituted sulfonamides retained 5‑HT6 Ki values within 2‑fold of the unsubstituted phenylsulfonyl parent, whereas 4‑methyl substitution increased LogP without affinity gain [1].

Fluorine substitution LogP Metabolic stability

Indole‑4‑carboxamide vs. Indole‑6‑carboxamide: Differential Solubility and Formulation Compatibility

Indole‑4‑yl carboxamides typically exhibit 2–3‑fold higher aqueous solubility than their 6‑yl counterparts due to reduced crystal packing energy [1]. This is consistent with the physical property data available for the 4‑yl target compound (predicted solubility ~15 µM) versus the 6‑yl isomer (predicted solubility ~5–7 µM). The improved solubility facilitates assay preparation and reduces the need for DMSO stock concentrations that may cause solvent‑related assay artifacts.

Aqueous solubility Formulation Positional isomer

Best Research and Industrial Application Scenarios for 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide


5‑HT6 Receptor Antagonist Lead Optimization and SAR Expansion

The compound’s indol‑4‑yl sulfonyl‑piperazine scaffold is validated in patent literature as a privileged 5‑HT6 pharmacophore with nanomolar affinity [1]. Laboratories expanding structure–activity relationships (SAR) around 5‑HT6 antagonists can use this compound as a reference probe to benchmark new analogs, leveraging its established affinity range (Ki ~5–50 nM) and the quantitative SAR trends documented for indole positional isomers and linker variations. The presence of the 4‑fluorophenylsulfonyl group provides a clean background for introducing additional substituents without abolishing receptor binding [1][2].

Selectivity Profiling Against Serotonin Receptor Subtypes

Due to the high homology among serotonin receptor subtypes, selectivity profiling is essential. The target compound’s structural features—particularly the sulfonyl bridge and the 4‑indolyl carboxamide—are associated with 5‑HT6 preference over 5‑HT2A and 5‑HT7 in class‑level SAR [1]. Procurement for selectivity panels enables direct measurement of the compound’s off‑target profile, providing data that generic 5‑indolyl or non‑sulfonyl analogs cannot substitute.

In Vitro CNS Assay Development and Blood–Brain Barrier Penetration Studies

The balanced LogP (~2.8) of the 4‑fluorophenylsulfonyl substituent, combined with moderate molecular weight (~458 Da), positions this compound within favorable CNS drug‑like space [1]. It can serve as a tool compound for developing parallel artificial membrane permeability assays (PAMPA‑BBB) and for validating in vitro models of blood–brain barrier penetration, especially when comparing with higher‑logP methylphenyl analogs that may exhibit higher nonspecific binding.

Functional Antagonist Reference for cAMP‑Based High‑Throughput Screens

The oxobutanamide linker class is predicted to maintain full antagonist behavior at 5‑HT6‑Gs‑coupled signaling [1], unlike shorter‑linker analogs that exhibit partial agonism. This compound can therefore be used as a reliable antagonist control in high‑throughput cAMP HTRF or GloSensor assays, where consistent inverse‑agonist or antagonist activity is required to establish assay windows and Z‑factor validation [1].

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